Vita blue
Description
Structure
3D Structure
Properties
CAS No. |
122079-36-1 |
|---|---|
Molecular Formula |
C27H16O6S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7',19'-diol |
InChI |
InChI=1S/C27H16O6S/c28-17-7-9-19-15(13-17)5-11-22-25(19)32-26-20-10-8-18(29)14-16(20)6-12-23(26)27(22)21-3-1-2-4-24(21)34(30,31)33-27/h1-14,28-29H |
InChI Key |
GNJZTWSDPQEIRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
Synonyms |
Vita Blue |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Vita Blue
Core Synthesis Pathways of Vita Blue (Compound 9)
This compound, identified as compound 9, is a naphthosulfonefluorescein derivative, closely related to sulfonefluorescein and fluorescein (B123965) google.com. Its synthesis involves a multi-step process, often requiring purification through derivatization to achieve high purity.
General Synthetic Routes and Procedures
The general synthetic route for crude this compound (Compound 9) yields a purple solid google.com. A reported yield for this crude dye is approximately 2% google.com. Due to this initial low yield and potential impurities, purification is often achieved by converting the crude dye into its diacetate analogue, this compound diacetate (Compound 13), followed by subsequent hydrolysis google.com.
Precursor Compounds and Intermediate Chemical Transformations
A crucial intermediate in the synthesis of this compound (Compound 9) is 2-chlorosulfonylbenzoylchloride, designated as compound 10 google.com. The preparation of compound 10 involves the reaction of 2-sulfobenzoic anhydride (B1165640) with phosphorus pentachloride. Specifically, 25 g (0.13 mol) of 2-sulfobenzoic anhydride and 56 g (0.27 mol) of phosphorus pentachloride are combined in a round-bottomed flask equipped with a magnetic stirring bar and reflux condenser. The mixture is heated with stirring in an oil bath for two hours. Following this, the mixture is poured onto ice and extracted with ether. The ethereal solution is then extracted with dilute ammonium (B1175870) hydroxide (B78521) solution until the extracts become basic (pH 10). This step is noted to convert an "unsymmetric" dichloride, compound 11, into a cyano derivative, compound 12. The ethereal solution is subsequently dried and concentrated to yield a white solid with a melting point of 75°-78°C (literature: 79°C), with a reported yield of 8.1 g (26%) google.com.
Another related precursor, sulfonefluorescein (compound 2), can be synthesized by combining resorcinol (B1680541) (2 g, 18 mmol), 2-sulfobenzoic anhydride (1.7 g, 9 mmol), and polyphosphoric acid (8 g) in a round-bottomed flask. This mixture is heated in an oil bath for 3.5 hours. The resulting red solution is then poured into water, and the precipitated solid is filtered. This solid is dissolved in a 10% NaHCO₃ solution and filtered. The filtrate is heated to boiling and acidified with concentrated HCl. The solid is then filtered and dried, yielding 1.85 g (55%) of sulfonefluorescein google.com.
Synthesis of this compound Ester Analogues
The derivatization of this compound into ester analogues like this compound Diacetate and this compound Dibutyrate is important for altering its properties, such as cell permeability, for specific applications google.com.
Preparation of this compound Diacetate (Compound 13)
This compound diacetate, denoted as compound 13, can be prepared by refluxing crude this compound (15 g, 0.32 mmol) with acetic anhydride (100 mL) until a homogeneous solution is achieved. The hot solution is then filtered under reduced pressure through a Buchner funnel. The filtrate is concentrated to half its original volume by distilling the acetic anhydride at atmospheric pressure. A red-orange solid typically appears as the solution cools overnight. The mixture is then filtered the following day to obtain the solid google.com.
Alternatively, sulfonefluorescein diacetate (also referred to as compound 13 in a similar context) can be prepared by refluxing sulfonefluorescein (0.28-0.76 mmol) with acetic anhydride (15 mL) for 7 hours, followed by cooling overnight. Dark green shiny crystals are then filtered and dried, with a reported yield of 0.2 g (64%) google.com. The resulting solid may be a mixture of mono- and diacetates, which can be further purified by medium pressure chromatography on silica (B1680970) gel google.com.
This compound can also be regenerated from this compound diacetate (Compound 13) through hydrolysis. This is achieved by warming ethanol (B145695) (5 mL) with solid sodium hydroxide (0.2 g, 5 mmol) until mostly dissolved, then adding this compound diacetate (18 mg, 0.033 mmol). The solution immediately turns blue-green. The solution is concentrated to dryness, and the residue is treated with water (20 mL) and concentrated HCl (1 mL). The mixture is filtered to yield a purple solid, with a reported yield of 98% google.com.
Preparation of this compound Dibutyrate (VBDB, Compound 14)
This compound dibutyrate, also known as VBDB (Compound 14), is synthesized from this compound diacetate (Compound 13). The procedure involves refluxing this compound diacetate (13 mg, 0.023 mmol) with butyric anhydride (5 mL) in a round-bottomed flask until the solution becomes homogeneous. The solvent is then removed by distillation under reduced pressure using a water aspirator. An additional 5 mL of butyric anhydride is added, and the solution is briefly refluxed again. The solvent is then removed under reduced pressure until approximately 0.5 mL remains. The resulting bright orange solid is filtered, washed with ether, and dried (1 mmHg), yielding 13 mg (93%) of this compound dibutyrate. The solid is reported to decompose above 250°C without melting google.com.
Compound Information Summary
Iii. Advanced Spectroscopic and Photophysical Characterization of Vita Blue
Comprehensive Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for confirming the structure of newly synthesized compounds and for investigating their molecular properties. For Vita Blue, Nuclear Magnetic Resonance (NMR) and Electronic Absorption Spectroscopy are key methods.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of organic molecules. It is crucial for determining the connectivity of atoms and the three-dimensional arrangement of a compound. This compound and its derivatives have been characterized using NMR techniques nih.govacs.org.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the types of hydrogen atoms in a molecule, their chemical environment, and their spatial relationships to neighboring protons. While specific ¹H NMR data for the unmodified this compound compound was not extensively detailed in the public domain search results, data for its derivative, this compound dibutyrate (compound 14), provides significant insights into the proton environments within the core structure nih.gov.
The ¹H NMR spectrum of this compound dibutyrate (in CDCl₃) exhibits characteristic signals indicative of its complex aromatic and aliphatic regions. The chemical shifts, multiplicities, and coupling constants provide a fingerprint of the molecule's proton distribution. For instance, the aromatic protons typically resonate in the δ 7-9 ppm range, while the aliphatic protons from the butyrate (B1204436) groups appear at higher fields (lower ppm values) nih.gov.
Table 1: Selected ¹H NMR Data for this compound Dibutyrate (Compound 14) nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment (Inferred) |
| 8.83 | d | 9 | 2 H | Aromatic |
| 8.63 | d | 8 | 1 H | Aromatic |
| 7.83 | m | - | 1 H | Aromatic |
| 7.66 | d | 9 | 2 H | Aromatic |
| 7.6 | m | - | 3 H | Aromatic |
| 7.45 | m | - | 4 H | Aromatic |
| 7.03 | d | 8 | 1 H | Aromatic |
| 2.62 | t | 7 | 4 H | -CH₂- (Butyrate) |
| 1.84 | m | - | 4 H | -CH₂- (Butyrate) |
| 1.10 | t | 7 | 6 H | -CH₃ (Butyrate) |
The presence of doublets (d) and triplets (t) with specific coupling constants indicates proton-proton coupling interactions, providing information about the connectivity of adjacent protons. Multiplets (m) suggest more complex coupling patterns due to multiple neighboring protons nih.gov. The data for the dibutyrate derivative is particularly useful as it shows the characteristic signals of the butyrate chains in addition to the aromatic protons of the core xanthene and benzoxathiole systems.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon environment in the molecule gives rise to a distinct signal, with chemical shifts providing insights into the hybridization and electronic environment of the carbon atoms. While specific ¹³C NMR data for this compound was not explicitly found in the provided search results, such analysis would typically reveal the presence of numerous aromatic carbons (typically in the δ 100-160 ppm range), quaternary carbons, and carbons associated with the spiro center and the sulfone group. For a complex molecule like this compound, ¹³C NMR would confirm the number of distinct carbon atoms and their functional group assignments, including those from the benzoxathiole and dibenzoxanthene (B14493495) systems.
Two-dimensional (2D) NMR techniques are essential for assigning complex NMR spectra and confirming structural connectivity, especially for molecules with many overlapping signals or intricate spin systems.
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between directly coupled aromatic protons, helping to trace out the spin systems within the fused ring structures. This is particularly useful for assigning signals in highly substituted aromatic systems where 1D ¹H NMR spectra can be crowded tesisenred.netnih.govphysiology.org.
Heteronuclear Multiple-Quantum Coherence (HMQC): HMQC (or HSQC, Heteronuclear Single Quantum Coherence) experiments establish correlations between protons and the carbons to which they are directly attached. An HMQC spectrum of this compound would display cross-peaks connecting each proton signal to its corresponding directly bonded carbon signal. This technique is invaluable for unambiguously assigning both proton and carbon signals, particularly in complex aromatic systems where proton and carbon chemical shifts can be similar for different parts of the molecule nih.gov. These 2D techniques are crucial for a complete and confident assignment of all NMR signals for a molecule of this compound's complexity.
Electronic absorption spectroscopy, commonly performed using UV-Visible (UV-Vis) spectrophotometry, measures the absorption of light by a sample as a function of wavelength. This technique is fundamental for characterizing compounds with conjugated systems, such as dyes, by providing information about their chromophores and electronic transitions.
The absorbance spectrum of this compound has been measured, and it is known as a 633-nm excitable fluorescent dye core.ac.uknih.govacs.org. This indicates that this compound exhibits a strong absorption band in the red region of the visible spectrum, which is characteristic of its extensive conjugated π-electron system. Xanthene dyes, to which this compound belongs, are known for their high molar absorption coefficients and broad fluorescence in the visible region core.ac.ukacs.orgnih.gov. The absorption maximum (λmax) corresponds to the energy gap between the ground electronic state (S₀) and the first singlet excited state (S₁), often associated with π-π* transitions within the chromophore nih.gov. The specific λmax at around 633 nm for excitation highlights its utility in applications requiring long-wavelength excitation, such as certain biological imaging techniques core.ac.uknih.gov.
Table 2: Key Photophysical Property of this compound
| Property | Value | Reference |
| Excitation λmax | ~633 nm | core.ac.uknih.govacs.org |
| Fluorescence | Dual fluorescence | nih.gov |
| pKa₃ | 7.56 ± 0.03 | nih.gov |
The dual fluorescence of this compound, where both acidic and basic forms are fluorescent, and its pKa₃ value of 7.56 ± 0.03, are also important photophysical characteristics that influence its behavior in different pH environments, particularly relevant for biological applications nih.gov.
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a powerful analytical technique that provides detailed chemical information by detecting light scattered at energies corresponding to molecular vibrations doitpoms.ac.ukspectroscopyonline.com. This inelastic scattering results in shifts in wavelength, which are then used to determine the vibrational modes of a sample, effectively creating a unique molecular fingerprint doitpoms.ac.ukspectroscopyonline.com. The technique allows for the identification of substances by comparing their unique Raman spectra with established libraries doitpoms.ac.uk. While Raman spectroscopy is widely utilized for the characterization of various materials, including other blue dyes acs.orgresearchgate.netacs.org, specific detailed research findings regarding the Raman spectrum or molecular fingerprinting of this compound were not explicitly available in the consulted literature.
Photophysical Behavior and Environmental Responsiveness
This compound exhibits complex photophysical behavior, demonstrating responsiveness to environmental factors such as pH and solvent polarity.
A distinctive characteristic of this compound is its dual fluorescence, where both its monoprotonated and diprotonated forms exhibit fluorescence, albeit with distinct excitation and emission maxima google.comnih.gov. This dual emission property makes this compound particularly interesting for applications requiring varied spectral responses.
Research has shown that the pKa3 of this compound is approximately 7.56 ± 0.03, indicating that both its acidic and basic forms are fluorescent nih.gov. Fluorescence emission spectra have been systematically measured across a range of pH values, utilizing various buffer systems such as citrate (B86180) buffer (pH 4.21), pyrophosphate buffer (pH 6.22, 7.21, 9.05), and EPPS buffer (pH 8.37) google.com. For these measurements, an excitation wavelength of 540 nm was typically employed google.com.
Quantitative photophysical parameters, such as the extinction coefficient and quantum yield, have also been determined for this compound. For the monoprotonated form, these values were established at pH 5.2. In the case of this compound dibutyrate (VBDB), a derivative, the extinction coefficient and quantum yield were determined at pH 7.2 google.com.
Table 1: Dual Fluorescence Characteristics of this compound (Summary)
| Form | Excitation Maxima (nm) | Emission Maxima (nm) | pH Range (Example) | Quantum Yield (Example) | Extinction Coefficient (Example) |
| Monoprotonated | Different from Diprotonated google.com | Different from Diprotonated google.com | pH 5.2 google.com | Determined google.com | Determined google.com |
| Diprotonated | Different from Monoprotonated google.com | Different from Monoprotonated google.com | pH 7.2 (VBDB) google.com | Determined (VBDB) google.com | Determined (VBDB) google.com |
The spectroscopic profiles of this compound are significantly influenced by pH, reflecting its protonation equilibria. Absorbance spectra of this compound have been observed to change with varying pH values google.com. The phenomenon of dual fluorescence is directly linked to these pH-dependent protonation states google.comnih.gov.
Fluorescence titration experiments are crucial for determining the pKa values, which define the pH at which the compound transitions between its protonated and deprotonated forms google.comnih.gov. The pKa3 of this compound was precisely measured as 7.56 ± 0.03 nih.gov. Similar to other related dyes, changes in protonation state, driven by pH variations, directly impact the absorption characteristics, such as the increase in absorbance at specific wavelengths for protonated forms stuba.sk. This demonstrates the utility of spectroscopic methods in elucidating the acid-base behavior of this compound in solution.
Solvatochromism describes the phenomenon where the color, and more broadly, the absorption and emission spectra, of a chemical compound change when dissolved in different solvents researchgate.netwikipedia.org. This effect arises from the differential stabilization of the electronic ground and excited states of the solute by varying solvent polarities and intermolecular interactions, such as hydrogen bonding researchgate.netwikipedia.orginformahealthcare.com. Consequently, changes in solvent environment can lead to shifts in the position, intensity, and shape of the spectroscopic bands wikipedia.org.
Depending on how the energy gap between the electronic states changes, a compound can exhibit positive solvatochromism (a bathochromic or red shift with increasing solvent polarity) or negative solvatochromism (a hypsochromic or blue shift with increasing solvent polarity) wikipedia.org. While the general principles of solvatochromism are well-established and studied for various dyes researchgate.netinformahealthcare.commdpi.comresearchgate.net, specific detailed research findings or data tables illustrating the solvatochromic behavior of this compound across a range of solvents were not explicitly provided in the available search results.
Photostability refers to a compound's ability to resist degradation when exposed to light. This compound has been noted for its high photostability ontosight.ai. Photodegradation is an oxidative process where complex molecules are broken down into simpler, often non-toxic, fragments upon light exposure mdpi.com. The kinetics of photodegradation are typically influenced by several parameters, including the duration of irradiation, the type and intensity of the light source, the initial concentration of the dye, and the pH of the solution acs.orgmdpi.comfrontiersin.org. Many photodegradation processes, particularly for dyes, are observed to follow pseudo-first-order kinetics acs.orgfrontiersin.orgmdpi.com. However, specific detailed research findings, such as kinetic rate constants or degradation pathways, for the photodegradation of this compound were not explicitly provided in the consulted literature beyond the general statement of its high photostability ontosight.ai.
Mass Spectrometric and Chromatographic Characterization
Mass spectrometry (MS) and chromatographic techniques are indispensable tools for the comprehensive characterization of chemical compounds, including dyes. Mass spectrometry provides information on the molecular weight and structural fragments of a compound, often revealing details about its chemical composition and any modifications or degradation products nih.govnih.gov. Electrospray ionization mass spectrometry (ESI-MS), for instance, can detect specific adducts and determine stoichiometry by observing mass shifts nih.gov.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the separation, identification, and quantification of dyes in complex mixtures researchgate.netresearchgate.netlibretexts.orgresearchgate.netnih.gov. HPLC coupled with a diode array detector (DAD) is a standard approach, enabling the identification of compounds based on their unique retention times and characteristic UV-Vis spectra researchgate.netresearchgate.net. Furthermore, the combination of HPLC with high-resolution mass spectrometry (HRMS) allows for the detailed characterization of degradation products, providing insights into a compound's stability and metabolic pathways researchgate.net. While these techniques are broadly applicable to dye analysis, specific detailed mass spectrometric data (e.g., specific m/z values, fragmentation patterns) or chromatographic profiles (e.g., retention times, chromatograms) for this compound were not explicitly found in the provided search results.
Iv. Chemical Reactivity, Interaction Mechanisms, and Bioconjugation of Vita Blue
Enzymatic Interaction Mechanisms
The interaction of Vita Blue with enzymes is primarily explored through its derivative, this compound dibutyrate (VBDB), which serves as a substrate for esterases.
Kinetic Analysis of Enzymatic Hydrolysis (e.g., Km Determination with Pig Liver Esterase)Detailed kinetic studies have been performed to characterize the enzymatic hydrolysis of this compound dibutyrate (VBDB). A significant finding is the determination of its Michaelis constant (Km) with pig liver esterase (E.C. 3.1.1.1). At a pH of 8.0, the Km for VBDB was determined to be 4 x 10-5 Mnih.govgoogle.com. This value is notably lower than that of ethyl butyrate (B1204436) (4.4 x 10-4 M), a common esterase substrategoogle.com. The lower Km for VBDB suggests that the relatively large steric bulk of the this compound chromophore does not impede the enzymatic hydrolysis by pig liver esterase; in fact, it indicates a higher affinity of the enzyme for VBDB compared to ethyl butyrategoogle.com.
The kinetic data for VBDB hydrolysis by pig liver esterase are summarized below:
| Enzyme | Substrate | pH | Km (M) | Reference |
| Pig Liver Esterase | This compound Dibutyrate | 8.0 | 4.0 x 10-5 | nih.govgoogle.com |
| Pig Liver Esterase | Ethyl Butyrate | 8.0 | 4.4 x 10-4 | google.com |
pH-Dependent Chemical Equilibria and Protonation States
The behavior of this compound is significantly influenced by pH, which affects its chemical equilibria and protonation states, thereby altering its spectroscopic properties and intermolecular interactions.
Understanding the Role of pKa in Dye Behavior and ApplicationsThe pKa value of a dye is a critical determinant of its ionization state at a given pH, directly influencing its spectroscopic characteristics and suitability for various applications. For this compound, the pKa3 was determined to be 7.56 ± 0.03 through fluorescence titrationnih.gov. This specific pKa value is particularly important because it falls close to physiological pH. A key feature of this compound is its "dual fluorescence," meaning that both its acidic (protonated) and basic (deprotonated) forms exhibit fluorescencenih.gov. This property makes this compound valuable in biological imaging and sensing applications where pH environments can vary, as its fluorescence can be maintained across a physiologically relevant pH range, allowing for consistent signal detectionnih.gov.
The pKa of this compound is presented below:
| Compound | pKa | Measurement Method | Reference |
| This compound | 7.56 ± 0.03 | Fluorescence Titration | nih.gov |
Effects of Protonation on Spectroscopic Signatures and Intermolecular InteractionsThe protonation state of this compound, governed by its pKa of 7.56, profoundly affects its spectroscopic signatures and its capacity for intermolecular interactionsnih.govabap.co.in. As a dye, changes in protonation state typically lead to shifts in absorption and emission spectra, affecting parameters such as wavelength maxima, intensity, and quantum yieldnih.govmdpi.comcore.ac.uk. The reported dual fluorescence of this compound indicates that both its protonated and deprotonated forms are fluorescent, suggesting distinct but active chromophores depending on the environmental pHnih.gov.
Beyond direct spectral changes, protonation can alter the charge distribution and hydrogen bonding capabilities of the molecule, which in turn influence its intermolecular interactions mdpi.comcore.ac.ukau.dk. These interactions dictate how this compound associates with other molecules, such as proteins, lipids, or nucleic acids, and how it behaves in different solvent environments. For instance, changes in protonation can affect the dye's solubility, its tendency to aggregate, and its binding affinity to biological targets, all of which are crucial for its performance in biological imaging and sensing mdpi.comau.dk. The spiro center and dibenzoxanthene (B14493495) system within this compound's structure are integral to its optical properties and play a role in mediating these pH-dependent changes and subsequent intermolecular interactions ontosight.ai.
Molecular Interactions and Binding Affinity Studies
A comprehensive understanding of this compound's molecular interactions and binding affinities is paramount for its effective application in biological systems and sensing. These interactions govern how the compound engages with various biomolecules, thereby influencing its utility as a probe or label.
Non-Covalent Interactions with Biomolecules (e.g., proteins, nucleic acids)
Research has provided insights into the non-covalent interactions of this compound derivatives with specific biomolecules. A notable study investigated this compound dibutyrate (VBDB), an ester derivative of this compound. This research characterized the interaction of VBDB with pig liver esterase, determining a Michaelis constant (Km) of 4 x 10-5 M nih.gov. This Km value offers a measure of the affinity of VBDB for the enzyme, indicating the concentration at which the reaction rate is half of the maximum, thus reflecting the efficiency of enzyme-substrate binding.
Furthermore, this compound itself exhibits a pKa3 value of 7.56 ± 0.03 nih.gov. A significant characteristic of this compound is its dual fluorescence, meaning both its acidic and basic forms are fluorescent nih.gov. This property is particularly valuable as it suggests that this compound's fluorescent capabilities can be maintained across a range of physiological pH conditions, enhancing its versatility for various biological applications. The utility of VBDB as an intramolecular esterase substrate has also been demonstrated for its application in discriminating between live and dead cells using flow cytometry, showcasing a functional interaction derived from its enzymatic engagement nih.gov.
While general non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-interactions, are universally recognized as critical determinants of biomolecular structure, function, and molecular recognition events acs.orgnih.govnih.govmdpi.com, detailed studies specifically delineating the comprehensive range of this compound's non-covalent interactions with a broad array of proteins or nucleic acids, beyond the aforementioned esterase example, are not extensively documented in the provided literature.
Table 1: Key Interaction Parameters of this compound Dibutyrate (VBDB) and this compound
| Compound | Parameter | Value | Biomolecule/Context | Reference |
| This compound Dibutyrate (VBDB) | Km | 4 x 10-5 M | Pig Liver Esterase | nih.gov |
| This compound | pKa3 | 7.56 ± 0.03 | Aqueous solution | nih.gov |
Bioconjugation Strategies for Targeted Delivery and Labeling
This compound's inherent fluorescent properties render it a promising candidate for applications in biological imaging, including the staining and visualization of biological tissues and cells to provide insights into cellular structures and functions ontosight.ai. The effective utilization of fluorescent compounds for such purposes frequently necessitates their stable attachment to specific biomolecules or cellular components, a process accomplished through bioconjugation.
Bioconjugation refers to the chemical process of forming a stable covalent or high-affinity non-covalent link between two biomolecules or between a biomolecule and a synthetic compound, facilitating targeted delivery, labeling, or modification within biological systems mdpi.commpg.de. Although the provided search results underscore this compound's applicability in biological imaging, specific, detailed bioconjugation protocols tailored for this compound itself are not explicitly described. Nevertheless, its established role as a fluorescent dye for cellular analysis nih.gov strongly implies that strategies enabling stable labeling and targeted delivery within biological contexts would be employed.
General bioconjugation methodologies, which could potentially be adapted for this compound based on its chemical structure and reactive groups, typically involve reactions targeting naturally occurring amino acid residues (e.g., cysteine, lysine, tyrosine) or the incorporation of bioorthogonal functional groups to facilitate click-type reactions mdpi.commpg.deacs.org. These strategies are designed to achieve site-selective modification while maintaining the biological activity and integrity of both the dye and the biomolecule mpg.deacs.org. The development and refinement of such specific bioconjugation strategies would be instrumental in fully harnessing this compound's optical properties for precise and stable labeling in advanced biological and diagnostic applications.
V. Research Applications of Vita Blue in Advanced Scientific Methodologies
Applications in Advanced Cell Analysis and Imaging Methodologies
Vita Blue's fluorescent properties render it a promising tool for advanced cell analysis and imaging techniques, offering insights into cellular structures and functions. ontosight.ai
Utility in Flow Cytometry for Research Purposes
This compound has demonstrated utility as a fluorescent dye for cell analysis in flow cytometry. nih.govresearchgate.net Flow cytometry is a powerful technique that allows for the rapid and sensitive characterization of cell morphology and detailed physiology through light scattering and fluorescence measurements. frontiersin.org By combining viability dyes like this compound with markers for cell surface antigens, intracellular proteins, or functional assays, researchers can obtain comprehensive information about cell viability within specific cell types or experimental conditions. nih.gov
Discrimination of Live and Dead Cells in Laboratory Settings
A significant application of this compound is its use in discriminating between live and dead cells, particularly through flow cytometry. nih.govresearchgate.net The dibutyrate ester of this compound, known as this compound dibutyrate (VBDB), functions as an intramolecular esterase substrate. nih.gov This characteristic allows for the differentiation of live and dead cells, as viable cells typically possess intact membranes that can process such substrates, while compromised membranes of dead cells cannot. The Michaelis constant (Km) of VBDB with pig liver esterase was measured at 4 x 10⁻⁵ M. nih.gov
High-Resolution Fluorescence Microscopy Applications
As a highly photostable and bright fluorescent xanthene dye, this compound is suitable for applications in high-resolution fluorescence microscopy. ontosight.aigoogle.com Fluorescence microscopy is an indispensable tool in biological and medical research, enabling the visualization of specific cellular components with high precision by using fluorescent molecules to enhance contrast. vivascope.comteledynevisionsolutions.com This technique allows scientists to study tissues and cells in detail, providing insights into molecular structures, cellular processes, and disease mechanisms that would otherwise be invisible. vivascope.com this compound's inherent fluorescent properties, including its excitation and emission characteristics, position it as a suitable candidate for staining and imaging biological tissues and cells, thereby facilitating the observation of cellular structures and dynamic processes at a high resolution. ontosight.aiteledynevisionsolutions.com
Probing Intracellular Environments and Cellular Functions (e.g., pH, enzyme activity)
The dual fluorescence of this compound, where both its acidic and basic forms are fluorescent, coupled with its pKa3 of 7.56 ± 0.03, suggests its potential for probing intracellular pH levels. nih.gov Intracellular pH dynamics are critical for normal cell function, and deviations can lead to enzyme dysfunction, protein denaturation, and ion imbalance. a4cell.com Fluorescent probes whose emission is sensitive to environmental factors like pH are valuable tools for monitoring these intracellular changes. wikipedia.org Furthermore, the enzymatic activity of this compound dibutyrate (VBDB) as an esterase substrate indicates its potential for studying enzyme activity within cellular contexts. nih.gov The ability of VBDB to be acted upon by esterases could allow researchers to monitor esterase activity by observing changes in the dye's fluorescence properties upon enzymatic cleavage.
Development of Novel Luminescent Probes and Materials
This compound, as a fluorescent xanthene dye, contributes to the development of novel luminescent probes and materials, particularly in the realm of biological imaging and sensing. ontosight.aigoogle.com
Fabrication of Fluorescent Tags for Molecular Probes
The chemical structure and optical properties of this compound make it suitable for fabrication into fluorescent tags for molecular probes. ontosight.ai Fluorophores like this compound are chemical compounds that re-emit light upon excitation and are often covalently bonded to macromolecules to serve as markers or tags for affine or bioactive reagents such as antibodies, peptides, and nucleic acids. wikipedia.org The development of such fluorescent tags is crucial for various analytical methods, including fluorescent imaging and spectroscopy, enabling researchers to selectively highlight specific structures or molecules within cells. teledynevisionsolutions.comwikipedia.org this compound's high photostability and brightness are advantageous for creating robust and effective molecular probes for biological imaging and sensing applications. ontosight.ai
Integration into Biosensing Platforms and Diagnostic Assays
This compound demonstrates potential for integration into biosensing platforms and diagnostic assays primarily due to its fluorescent characteristics and its ability to alter optical properties in response to varying chemical environments. ontosight.ai Research indicates that the fluorescence of this compound can be leveraged for staining and imaging biological tissues and cells, thereby providing insights into cellular structures and functions. ontosight.ai
In the broader context of biosensing, the development of platforms often involves the interaction of sensing components with biological fluids, followed by signal amplification and display. frontiersin.org Modern advancements in this field include the creation of minimally invasive platforms, frequently incorporating microfluidic chips and employing diverse transduction modes such as optical, electrochemical, and mechanical methods. frontiersin.orgnih.gov Dyes, in general, play a crucial role as indicator agents in colorimetric signal transduction, facilitating the monitoring of target analytes. nih.gov While specific detailed research findings on this compound's direct integration into complex biosensing platforms are emerging, its fundamental optical responsiveness suggests its utility in the design of novel chemical and biological sensors.
Key Properties for Biosensing
| Property | Description |
| Fluorescence | Enables optical detection and imaging in biological systems. ontosight.ai |
| Optical Response | Ability to change optical properties in varied chemical environments, crucial for sensing. ontosight.ai |
| Photostability | Contributes to reliable and consistent signal generation over time in sensing applications. ontosight.ai |
Potential in Optoelectronic Devices and Scintillation Applications
The photoluminescent properties of this compound make it a promising candidate for utilization in the development of optoelectronic devices, notably Organic Light-Emitting Diodes (OLEDs). ontosight.ai OLEDs operate on the principle of an organic compound film emitting light when subjected to an electric current. wikipedia.org The efficiency and longevity of blue-emitting OLEDs are critical for their widespread adoption and replacement of existing display technologies. wikipedia.org Ongoing research in this area focuses on developing organic materials that exhibit high external quantum efficiency and produce a deeper blue hue, including those demonstrating thermally activated delayed fluorescence (TADF). wikipedia.org
While the provided information specifically highlights this compound's role in optoelectronic devices like OLEDs, its blue emission characteristics generally align with the requirements for materials in other light-emitting applications. Scintillation, which involves the emission of light when a material absorbs high-energy radiation, often benefits from materials with strong and stable blue emission. The inherent brightness and photostability of this compound suggest a theoretical potential for such applications, though specific research findings linking this compound directly to scintillation are not detailed. ontosight.ai
Advanced Material Sciences and Dye-Based Composites
This compound's characteristics as a fluorescent xanthene dye lend it to various applications within advanced material sciences, particularly in the creation of dye-based composites. ontosight.ai
Incorporation into Polymer Systems for Research Purposes (e.g., polymer matrices)
As a synthetic dye with distinct fluorescent properties, this compound holds potential for incorporation into polymer systems for research purposes. ontosight.ai The integration of dyes into polymer matrices is a common practice in material science to impart specific optical functionalities, such as fluorescence or color. For instance, other "Vita" branded products, like HyCeram® Vita Cyan, are micro-fine ceramic polymer coatings that deliver stable blue color, illustrating the broader concept of incorporating colorants into polymer systems for durable optical properties. riogrande.com While direct research findings on this compound's specific incorporation into experimental polymer matrices are not extensively detailed, its classification as a xanthene dye known for its optical properties suggests its suitability for studies aimed at developing novel fluorescent polymer composites. ontosight.ai Such composites could be explored for their optical response, stability, and potential for various sensing or display applications.
Micro- and Nanoscale Material Applications for Optical Properties
This compound's notable optical properties, including its fluorescence, high photostability, and brightness, position it for exploration in micro- and nanoscale material applications where light-emitting characteristics are paramount. ontosight.ai The manipulation and assembly of objects at the micro- and nanoscale are crucial for developing advanced materials and devices with precisely controlled optical functions. nsf.govescholarship.org This includes advancements in nanoscale optical imaging. blue-scientific.com Organic semiconductors, which include organic dyes, are increasingly utilized in flexible and wearable optoelectronics at these scales. rsc.org Furthermore, research into quantum dots and nanocrystals highlights the importance of size-dependent optical and electronic properties for applications in optoelectronics and biological tagging. researchgate.net Given this compound's intrinsic fluorescent and photoluminescent attributes, it could be investigated for its role in creating micro- or nanoscale structures that exhibit tailored optical responses, potentially contributing to areas such as advanced optical sensors, miniature light sources, or high-resolution imaging probes.
Vi. Computational Chemistry and Theoretical Modeling of Vita Blue
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with a high degree of accuracy. frontiersin.org For a fluorescent dye like Vita Blue, these calculations are crucial for understanding its interaction with light and predicting its spectroscopic characteristics.
The electronic structure of a molecule dictates its chemical and physical properties. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse tools for calculating the ground and excited electronic states of organic dyes. researchgate.net
Ground State Calculations: DFT is used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule (its ground state geometry) and the distribution of electrons within it. This provides insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Excited State Calculations: The absorption of light by a dye molecule promotes an electron from a lower-energy molecular orbital to a higher-energy one, resulting in an electronically excited state. TD-DFT is a common method to calculate the energies and properties of these excited states. mdpi.com Understanding the nature of these excited states is fundamental to comprehending the fluorescence process. For instance, calculations can reveal whether an excited state is a bright state (likely to emit light) or a dark state (less likely to emit light). acs.org
Detailed analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable information about the charge transfer characteristics of the molecule upon excitation. researchgate.net
A significant advantage of quantum chemical calculations is the ability to predict the spectroscopic properties of a molecule before it is synthesized.
Absorption Spectra: By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the wavelengths at which this compound will absorb light most strongly (absorption maxima, λmax). nih.gov These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model.
Emission Spectra: Similarly, by optimizing the geometry of the first excited state and calculating the energy difference for the transition back to the ground state, the wavelength of maximum fluorescence emission can be predicted. frontiersin.org This is crucial for applications where a specific emission color is desired.
The table below illustrates the kind of data that would be generated from such calculations for a hypothetical fluorescent dye.
| Property | Computational Method | Predicted Value |
| Ground State Energy | DFT | -X Hartrees |
| HOMO Energy | DFT | -Y eV |
| LUMO Energy | DFT | -Z eV |
| Absorption Maximum (λmax) | TD-DFT | N nm |
| Emission Maximum (λem) | TD-DFT | M nm |
| Oscillator Strength | TD-DFT | f |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions at an atomistic level.
The photophysical properties of fluorescent dyes are often highly sensitive to their environment, particularly the solvent. MD simulations are ideally suited to study these interactions.
Solvatochromism: By simulating this compound in different solvents, MD can help to understand and predict how the solvent polarity and hydrogen bonding capabilities will affect its absorption and emission spectra (a phenomenon known as solvatochromism).
Solvation Shells: MD simulations can reveal the detailed structure of the solvent molecules surrounding the dye, known as the solvation shell. The organization and dynamics of this shell can significantly influence the dye's excited-state lifetime and quantum yield. acs.org
In biological applications, fluorescent dyes are often used as labels or probes to study the binding of molecules to biological targets like proteins or nucleic acids. MD simulations can provide valuable insights into these recognition processes.
Binding Pose and Affinity: MD simulations can be used to model the binding of this compound to a receptor, predicting the most likely binding orientation (pose) and estimating the strength of the interaction (binding affinity).
Conformational Changes: These simulations can also reveal how the dye and the receptor might change their shapes upon binding, which can be crucial for understanding the biological function.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). vlifesciences.com
For a class of dyes like the fluorescein (B123965) derivatives, a QSAR/QSPR study would typically involve the following steps:
Data Set Collection: A dataset of fluorescein derivatives with known experimental properties (e.g., absorption maxima, fluorescence quantum yields, or a specific biological activity) would be compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These can range from simple descriptors like molecular weight and logP to more complex quantum chemically derived descriptors. vlifesciences.com
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental property of interest.
Model Validation: The predictive power of the developed model would be rigorously tested using statistical validation techniques.
Once a reliable QSAR/QSPR model is established, it can be used to predict the properties of new, unsynthesized this compound analogues, thereby accelerating the discovery of new dyes with desired characteristics without the need for extensive experimental work.
Correlation of Structural Features with Photophysical and Chemical Properties
The relationship between a dye's molecular structure and its properties is fundamental to its function. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful techniques used to elucidate these connections. researchgate.netmdpi.com DFT is employed to calculate the ground-state electronic structure, optimized geometry, and molecular orbitals of a dye, while TD-DFT is used to investigate its excited-state properties, such as absorption wavelengths (color) and electronic transitions. researchgate.netnih.gov
For this compound, which is structurally a sulfonefluorescein derivative, key features influencing its behavior include the rigid xanthene core, the attached dibenzo[c,h]xanthene system, and the sulfonyl group in the spirocyclic structure. nih.govnih.gov The electronic properties of the molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter, as it strongly correlates with the wavelength of maximum absorption (λmax). researchgate.net A smaller energy gap generally corresponds to a longer absorption wavelength, shifting the color towards the red end of the spectrum.
Computational studies on fluorescein derivatives have demonstrated that chemical modifications at different positions on the dye's scaffold systematically alter the HOMO and LUMO energy levels. researchgate.net For instance, adding electron-donating groups tends to raise the HOMO energy level, while introducing electron-withdrawing groups can lower the LUMO energy. Both modifications can lead to a reduction in the HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption spectrum. These theoretical calculations allow researchers to predict how a new analogue of this compound would behave photophysically before it is ever synthesized.
The table below illustrates a conceptual model of how structural modifications to a hypothetical this compound core could influence its calculated electronic properties and, consequently, its primary absorption wavelength.
| This compound Analogue | Structural Modification | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated Energy Gap (eV) | Predicted λmax Shift |
| Analogue A | Addition of Electron-Donating Group (e.g., -OCH₃) | -5.85 (Increased) | -2.10 (Stable) | 3.75 (Decreased) | Bathochromic (Red Shift) |
| Analogue B | Addition of Electron-Withdrawing Group (e.g., -NO₂) | -6.05 (Stable) | -2.45 (Decreased) | 3.60 (Decreased) | Bathochromic (Red Shift) |
| Analogue C | Increased Planarity/Conjugation | -5.90 (Increased) | -2.20 (Decreased) | 3.70 (Decreased) | Bathochromic (Red Shift) |
| Analogue D | Reduced Planarity/Conjugation | -6.10 (Decreased) | -2.05 (Increased) | 4.05 (Increased) | Hypsochromic (Blue Shift) |
Note: The data in this table is illustrative and intended to demonstrate the principles of structure-property relationships derived from computational models.
Furthermore, the distribution of these frontier orbitals across the molecule can indicate regions of chemical reactivity. The HOMO often highlights areas susceptible to electrophilic attack, while the LUMO can indicate sites for nucleophilic attack. This information is valuable for understanding the dye's stability and its potential interactions with its environment.
Predictive Modeling for New this compound Analogues with Desired Characteristics
Predictive modeling leverages computational data to forecast the properties of novel molecules, accelerating the design and discovery process. mdpi.com A primary approach in this area is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov QSPR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with a specific property of interest, such as fluorescence quantum yield, absorption maximum, or photostability. nih.govresearchgate.net
The workflow for creating a predictive QSPR model for new this compound analogues would involve several steps:
Creation of a Virtual Library: A diverse set of virtual this compound analogues is generated in silico by systematically modifying the parent structure with various functional groups.
Calculation of Molecular Descriptors: For each virtual analogue, a range of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and can include quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment), constitutional descriptors (e.g., molecular weight), and topological descriptors (e.g., molecular connectivity indices). nih.govbohrium.com
Model Development and Training: Using a dataset of known dyes with experimentally measured properties, a machine learning algorithm (such as multiple linear regression, random forest, or an artificial neural network) is trained to find the mathematical relationship between the calculated descriptors and the target property. nih.govnih.govresearchgate.net
Prediction for New Analogues: Once validated, this trained model can be used to predict the properties of the new, virtual this compound analogues, identifying the most promising candidates for synthesis.
The following table provides a hypothetical example of a QSPR dataset used to predict the fluorescence quantum yield (Φ) of new this compound analogues.
| Hypothetical Analogue | Descriptor 1 (HOMO-LUMO Gap in eV) | Descriptor 2 (Dipole Moment in Debye) | Descriptor 3 (Topological Polar Surface Area in Ų) | Predicted Quantum Yield (Φ) |
| VB-Analog-01 | 3.70 | 5.2 | 110.5 | 0.65 |
| VB-Analog-02 | 3.65 | 6.8 | 125.2 | 0.78 |
| VB-Analog-03 | 3.85 | 4.1 | 98.7 | 0.52 |
| VB-Analog-04 | 3.55 | 7.5 | 130.8 | 0.85 |
Note: This table is a simplified representation of a QSPR model. Real models often use dozens of descriptors to achieve high predictive accuracy.
This predictive approach allows for the rapid screening of vast chemical spaces, focusing laboratory efforts on a small number of candidates with a high probability of possessing the desired characteristics, thereby saving significant time and resources. nih.gov
Cheminformatics and Data Mining for Dye Design and Optimization
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information, enabling data-driven approaches to dye design. researchgate.netresearchgate.net This field is crucial for optimizing existing dyes like this compound and discovering entirely new ones. The process begins with the creation and curation of large chemical databases that contain structural information and associated properties for thousands of dyes. researchgate.netdntb.gov.ua
Once a database is established, data mining and machine learning techniques can be applied to extract valuable structure-property relationships that may not be immediately obvious. nih.govpurdue.edu Key cheminformatics strategies include:
Similarity Searching: This involves searching a database for molecules that are structurally similar to a query molecule, such as this compound. This can help identify existing dyes with potentially similar properties or find starting points for new designs.
Substructure Screening and Clustering: Molecules in a database can be grouped or "clustered" based on shared structural fragments. Analyzing these clusters can reveal which structural motifs are commonly associated with desirable properties (e.g., high fluorescence) or undesirable ones (e.g., poor photostability). Web-based tools have been developed that can screen for such fluorescent substructures. nih.gov
Virtual Screening: This is a high-throughput computational technique where large libraries of virtual compounds are filtered to identify those that are most likely to possess a desired set of properties. broadinstitute.org For example, a library of millions of potential xanthene derivatives could be screened to find molecules predicted to have strong absorption above 600 nm and high quantum yield, leading to a manageable number of high-priority targets for synthesis.
| Design Step | Computational Method(s) | Objective | Outcome |
| 1. Feasibility Analysis | DFT / TD-DFT on this compound Core | Understand the fundamental electronic and photophysical properties of the parent dye. | Baseline HOMO/LUMO energies, absorption spectrum, and molecular orbital distributions. |
| 2. Virtual Library Generation | Combinatorial Chemistry Software | Create a large, diverse set of potential new dye structures based on the this compound scaffold. | A library of thousands of virtual molecules (SMILES strings or 3D structures). |
| 3. High-Throughput Screening | QSPR / Machine Learning Models | Rapidly predict key properties (e.g., λmax, quantum yield) for the entire virtual library. | A ranked list of candidate molecules based on predicted performance. |
| 4. Candidate Refinement | DFT / TD-DFT | Perform more accurate, in-depth calculations on a small number of top-ranked candidates. | Detailed photophysical profiles and validated predictions for the most promising analogues. |
| 5. Final Selection | Data Mining and Analysis | Compare refined candidates against known dyes and prioritize based on synthetic feasibility and novelty. | A final, small set of molecules recommended for laboratory synthesis and experimental validation. |
By employing this integrated computational strategy, the process of dye discovery and optimization is transformed from a trial-and-error endeavor into a targeted, data-driven science.
Vii. Future Research Trajectories and Emerging Paradigms for Vita Blue
Rational Design of Next-Generation Vita Blue Derivatives
The development of next-generation this compound derivatives hinges on precise molecular engineering to overcome current limitations and unlock new functionalities.
Future research will focus on enhancing the intrinsic photophysical properties of this compound, such as brightness, photostability, and quantum yield, which are critical for high-quality biological imaging. Strategies commonly employed for xanthene dyes, and thus applicable to this compound, include restricting C-N bond rotation, incorporating electron-withdrawing groups, and deuteration nih.govdhanwantarichits.comepa.gov. Specifically, replacing N,N-dimethylamino substituents with four-membered azetidine (B1206935) rings has been shown to double quantum efficiency and improve photon yield in rhodamine dyes, a strategy potentially transferable to this compound epa.govepa.gov. The suppression of twisted intramolecular charge transfer (TICT), a non-radiative decay pathway, is a key mechanism for increasing quantum efficiency, extending fluorescence lifetimes, and improving photostability epa.govuminho.pt. Furthermore, the strategic optimization of the 3-position and N-substitution patterns in xanthene dyes represents a fruitful avenue for enhancing photostability and brightness nih.gov. Conjugation with inert and biocompatible metals, such as gold, can also improve the intensity and photostability of fluorescent dyes aksci.com. Accurate determination of fluorescence quantum yields remains paramount for evaluating these enhancements mdpi-res.comnih.gov.
Table 1: Strategies for Enhancing Photophysical Performance in Xanthene Dyes (Applicable to this compound Derivatives)
| Performance Metric | Design Strategy | Mechanism / Rationale |
| Brightness | Restricting C-N bond rotation | Minimizes non-radiative decay pathways, leading to higher photon output. nih.govuminho.pt |
| Incorporating electron-withdrawing groups | Can influence spirocyclization equilibrium and reduce non-radiative decay. nih.gov | |
| Optimizing N-substitution patterns (e.g., azetidine rings) | Suppresses twisted intramolecular charge transfer (TICT), increasing quantum efficiency. epa.govepa.gov | |
| Conjugation with gold nanoparticles | Can lead to fluorescence enhancement and improved intensity. aksci.com | |
| Photostability | Deuteration of auxochromes | Suppresses undesirable photochemical processes, enabling longer imaging durations. dhanwantarichits.com |
| Reducing TICT | Prevents irreversible bleaching reactions and non-radiative decay. epa.govuminho.pt | |
| Strategic heteroatom substitution (e.g., Si, P, S) | Can enhance chemical and photostability, particularly for red-shifted dyes. | |
| Quantum Yield | Suppressing TICT | Increases the efficiency of converting absorbed light into emitted light. epa.govepa.govuminho.pt |
| Rational design of auxochrome substituents | Affects the lactone-zwitterion equilibrium, optimizing fluorescent properties. |
A significant research direction involves expanding the excitation and emission wavelengths of this compound derivatives, particularly into the deep-red and near-infrared (NIR) regions (600-900 nm), for multicolor imaging applications carense.com. This shift is advantageous due to reduced autofluorescence interference, deeper tissue penetration, and minimal photodamage to biological samples at longer wavelengths carense.com. Strategies include heteroatom substitution at the 10' position of the xanthene core with elements like silicon (Si-rhodamines), germanium, tellurium, or phosphorus, which effectively red-shifts the spectra nih.govcarense.com. Extending the π-conjugation of the xanthene ring or replacing the central oxygen atom with other elements (e.g., C, S, Se, P, Si, Ge, Sn, Te) are common approaches to achieve longer emission wavelengths. The development of xanthene-cyanine fused NIR fluorophores represents a hybrid strategy to achieve desirable NIR properties and superior chemical stability. The "push-pull" effect, achieved by enhancing intramolecular charge transfer within the dye's conjugated system, is also a proposed method for bathochromic shifts in absorption and emission spectra without significantly enlarging the molecular system aksci.com.
Exploration of Unconventional Applications in Chemical Biology
Beyond traditional imaging, this compound's future lies in its exploration for more sophisticated applications in chemical biology, enabling deeper insights into complex biological phenomena.
This compound derivatives hold substantial potential for real-time monitoring of dynamic cellular processes. Fluorescent probes have already revolutionized the visualization and monitoring of biological processes within living cells, offering insights into cellular metabolism, signaling pathways, and intracellular transport. The ability to track molecular events in real-time provides a comprehensive understanding of cellular functions. Future research will likely focus on developing organelle-targeted this compound probes to study the function and behavior of specific organelles in living cells, providing crucial insights into their roles in cellular processes and disease. This includes visualizing mitochondrial morphology and dynamics, and monitoring changes in organelle function in response to various stimuli.
This compound's utility extends to the development of advanced enzymatic assays and probes for specific biomarkers. This compound dibutyrate (VBDB), a derivative of this compound, has already been demonstrated as an intramolecular esterase substrate carense.com. Future efforts will leverage this compound's fluorescent properties to design highly sensitive and selective probes for disease biomarker detection and diagnosis. This includes targeting enzymes, proteins, and DNA associated with various diseases, enabling early clinical diagnosis and evaluation of disease progression. The rational design of activatable probes, which specifically react with and visualize target biomarkers, will be a key area of research, providing effective tools for in situ and in vivo visualization.
Synergistic Integration with Advanced Technologies
The synergistic integration of this compound with advanced technologies will amplify its capabilities, particularly in high-resolution imaging.
A significant emerging paradigm involves the integration of this compound derivatives with super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Structured Illumination Microscopy (SIM), and Stimulated Emission Depletion (STED) microscopy nih.govepa.gov. These techniques overcome the diffraction limit of light, enabling nanoscale visualization of subcellular structures and dynamic behaviors in living cells. The development of brighter and more photostable fluorescent probes, including those based on xanthene scaffolds like this compound, is crucial for long-term tracking and real-time SRM. Fluorescent nanoprobes (FNPs) are also emerging as promising tools for live-cell super-resolution imaging due to their high brightness and excellent photostability. This compound's inherent brightness and photostability nih.gov make it an excellent candidate for further optimization for these demanding applications, facilitating unprecedented insights into cellular and molecular dynamics.
Q & A
Q. What are the key physicochemical properties of Vita Blue that influence its stability in experimental conditions?
To determine properties like solubility, pH stability, and thermal degradation, researchers should employ systematic experimental designs. For example:
- Solubility : Use shake-flask methods with solvents of varying polarity, followed by HPLC quantification .
- pH stability : Conduct accelerated stability studies across a pH range (e.g., 1–13) and analyze degradation products via mass spectrometry .
- Thermal stability : Utilize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
A combination of techniques ensures robust structural elucidation:
- UV-Vis spectroscopy : Identifies electronic transitions and conjugation patterns.
- FT-IR : Maps functional groups and bonding interactions.
- NMR (¹H/¹³C) : Resolves atomic environments and stereochemistry.
- X-ray crystallography : Provides definitive 3D molecular geometry (if crystallizable) . Table 1: Comparison of spectroscopic methods for this compound characterization.
| Technique | Resolution | Sensitivity | Key Output |
|---|---|---|---|
| UV-Vis | Moderate | High | λmax, band gaps |
| FT-IR | High | Moderate | Functional groups |
| NMR | Very High | High | Atomic connectivity |
Q. What established protocols assess this compound’s bioavailability in in vitro models?
Standardized protocols include:
- Caco-2 cell assays : Measure intestinal permeability.
- Plasma protein binding studies : Use equilibrium dialysis or ultrafiltration.
- HPLC/MS quantification : Track compound concentration in biological matrices .
Advanced Research Questions
Q. How can conflicting reports on this compound’s catalytic efficiency be resolved through experimental redesign?
Contradictions in catalytic data often arise from uncontrolled variables (e.g., solvent purity, temperature fluctuations). Mitigation strategies:
Q. What advanced computational models predict this compound’s interactions in biological systems?
Integrate multi-scale modeling approaches:
Q. How do variations in experimental conditions (e.g., temperature, solvent polarity) affect this compound’s photostability?
Systematic investigation requires:
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Implement quality-by-design (QbD) principles:
Q. How can researchers validate this compound’s hypothesized mechanism of action in complex biological systems?
Combine in silico, in vitro, and in vivo approaches:
- Knockout models : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Metabolomics : Profile downstream metabolic shifts via LC-MS .
Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
Q. How should researchers structure data management plans for long-term this compound studies?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
